molecular formula C15H14N2O B073747 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one CAS No. 1217-75-0

1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one

Cat. No. B073747
CAS RN: 1217-75-0
M. Wt: 238.28 g/mol
InChI Key: GGASRPKQQISEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one, also known as VUF-6002, is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.

Mechanism Of Action

The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one involves the inhibition of GSK-3β and CDK5, which leads to the modulation of various downstream signaling pathways. GSK-3β is involved in the regulation of glycogen metabolism, gene expression, and cell survival, while CDK5 plays a role in the regulation of neuronal development and synaptic plasticity. Inhibition of these enzymes has been shown to promote cell survival, reduce inflammation, and enhance neuroprotection.

Biochemical And Physiological Effects

1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been shown to enhance neuroprotection and improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one in lab experiments is its ability to selectively target GSK-3β and CDK5, which allows for the modulation of specific downstream signaling pathways. However, one limitation is its relatively low potency compared to other GSK-3β and CDK5 inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

For the research on 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one include the development of more potent derivatives, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one in animal models and human clinical trials.

Synthesis Methods

The synthesis of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one involves a multi-step process that starts with the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst to form 2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with methyl iodide to form 1-methyl-2-phenylquinazolin-4-one, which is subsequently reduced to 1-methyl-2-phenyl-2,3-dihydroquinazolin-4-one using hydrogen gas and a palladium catalyst.

Scientific Research Applications

1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in the regulation of cell growth and differentiation. Inhibition of these enzymes has been linked to the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes.

properties

CAS RN

1217-75-0

Product Name

1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-methyl-2-phenyl-2,3-dihydroquinazolin-4-one

InChI

InChI=1S/C15H14N2O/c1-17-13-10-6-5-9-12(13)15(18)16-14(17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,18)

InChI Key

GGASRPKQQISEKD-UHFFFAOYSA-N

SMILES

CN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3

synonyms

2,3-Dihydro-1-methyl-2-phenylquinazolin-4(1H)-one

Origin of Product

United States

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